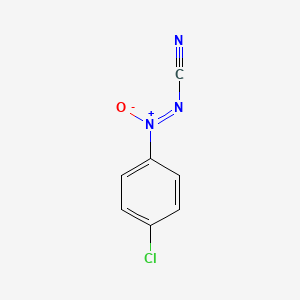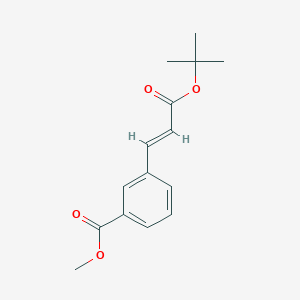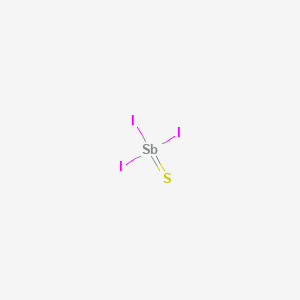
Triiodo-lambda~5~-stibanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triiodo-lambda~5~-stibanethione is a chemical compound with the molecular formula I₃SSb It is known for its unique structure, which includes three iodine atoms and a lambda5 antimony atom bonded to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triiodo-lambda~5~-stibanethione typically involves the reaction of antimony trichloride (SbCl₃) with elemental sulfur (S) and iodine (I₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{SbCl}_3 + 3\text{I}_2 + \text{S} \rightarrow \text{I}_3\text{SSb} + 3\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, precise control of reaction conditions, and efficient purification techniques to obtain high-purity products. The process may also involve continuous monitoring and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Triiodo-lambda~5~-stibanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide (Sb₂O₅), while reduction could produce antimony triiodide (SbI₃).
Scientific Research Applications
Triiodo-lambda~5~-stibanethione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other antimony-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of specialty materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Triiodo-lambda~5~-stibanethione involves its interaction with molecular targets and pathways. The compound can form complexes with proteins and enzymes, affecting their activity and function. It may also interact with cellular membranes and influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Triiodo-lambda~5~-bismuththione: Similar structure but with bismuth instead of antimony.
Triiodo-lambda~5~-arsenethione: Contains arsenic instead of antimony.
Triiodo-lambda~5~-phosphathione: Phosphorus replaces antimony in the structure.
Uniqueness
Triiodo-lambda~5~-stibanethione is unique due to the presence of antimony, which imparts distinct chemical and physical properties
Properties
CAS No. |
116403-58-8 |
|---|---|
Molecular Formula |
I3SSb |
Molecular Weight |
534.54 g/mol |
IUPAC Name |
triiodo(sulfanylidene)-λ5-stibane |
InChI |
InChI=1S/3HI.S.Sb/h3*1H;;/q;;;;+3/p-3 |
InChI Key |
XJCSUUROVSEOKT-UHFFFAOYSA-K |
Canonical SMILES |
S=[Sb](I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


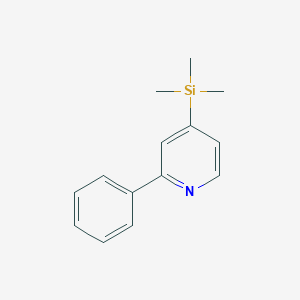
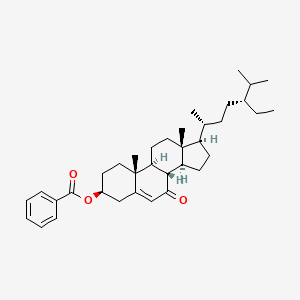
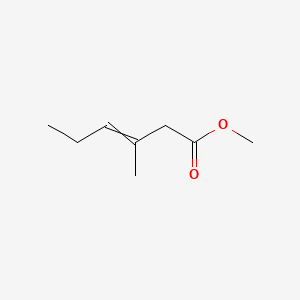
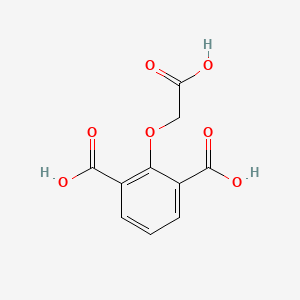
![Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13971737.png)
![Methyl 3-[(1,1-dimethylethoxy)carbonyl]-5-oxo-3-pyrrolidineacetate](/img/structure/B13971740.png)
![6-Isopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13971750.png)
![3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13971752.png)

![7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13971763.png)
